Dopamine D2 receptor antagonist-1
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Overview
Description
Dopamine D2 receptor antagonist-1 is a compound that binds to and inhibits the activation of dopamine D2 receptors. These receptors are part of the dopaminergic system, which plays a crucial role in regulating various physiological functions, including motor control, cognition, reward, and endocrine signaling . Dopamine D2 receptor antagonists are commonly used in the treatment of psychiatric and neurological disorders such as schizophrenia, bipolar disorder, and Parkinson’s disease .
Preparation Methods
The synthesis of dopamine D2 receptor antagonist-1 involves several steps, including the acylation of suitable anilines with chloroacetyl chloride or 3-chloropropionyl chloride . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Dopamine D2 receptor antagonist-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of corresponding quinones, while reduction may yield the corresponding amines .
Scientific Research Applications
Dopamine D2 receptor antagonist-1 has a wide range of scientific research applications, including:
Mechanism of Action
Dopamine D2 receptor antagonist-1 exerts its effects by binding to dopamine D2 receptors and inhibiting their activation. This prevents the downstream signaling pathways that are normally activated by dopamine, leading to a reduction in the physiological effects mediated by these receptors . The molecular targets of this compound include the dopamine D2 receptors, which are G-protein coupled receptors that regulate various intracellular signaling pathways .
Comparison with Similar Compounds
Dopamine D2 receptor antagonist-1 can be compared with other similar compounds, such as:
Haloperidol: A butyrophenone derivative used to treat schizophrenia and other psychoses.
Risperidone: A second-generation antipsychotic used to treat schizophrenia, bipolar mania, and other mental health disorders.
Clozapine: An atypical antipsychotic used to treat schizophrenia and schizoaffective disorders.
This compound is unique in its specific binding affinity and selectivity for dopamine D2 receptors, which makes it a valuable tool for studying the dopaminergic system and developing therapeutic agents .
Biological Activity
Dopamine D2 receptor antagonist-1 (D2RA-1) is a compound that acts as a negative allosteric modulator (NAM) of the dopamine D2 receptor (D2R). This article explores its biological activity, mechanisms, and implications in various physiological and pathological contexts based on diverse research findings.
Overview of this compound
D2RA-1 is characterized by its sub-micromolar affinity for D2R, which is pivotal in modulating dopaminergic signaling pathways. The compound's structural formula is C14H17N3S with a molecular weight of 259.37 g/mol. As a NAM, it alters the receptor's conformation, thereby affecting the receptor's activity without directly blocking the binding of dopamine itself .
D2R is a member of the G-protein coupled receptor family and plays a crucial role in neurotransmission. D2RA-1 binds to the allosteric site of D2R, which leads to:
- Reduced Dopamine Release : Activation of D2R typically inhibits dopamine release from presynaptic neurons. By modulating this pathway, D2RA-1 can influence dopamine levels in various brain regions .
- Alteration of Behavioral Responses : Studies have shown that blocking D2 receptors can modify behaviors associated with reward processing and psychotic symptoms .
1. Impact on Dopaminergic Transmission
Research indicates that D2RA-1 can significantly influence dopaminergic transmission. For instance, a study demonstrated that administration of a selective D2 antagonist like sulpiride (similar in action to D2RA-1) increased belief volatility in male participants, suggesting that modulation of D2 receptors can affect cognitive processes related to decision-making .
2. Clinical Implications in Schizophrenia
A longitudinal study involving antipsychotic-naïve first-episode schizophrenia patients found that blockade of D2 receptors was associated with normalization of reward processing and improvement in psychotic symptoms. This suggests that compounds like D2RA-1 could have therapeutic potential in treating schizophrenia by correcting salience abnormalities linked to dopamine dysfunction .
3. Behavioral Studies
In behavioral models, the administration of dopamine antagonists has been shown to reduce locomotor activity and alter reward-seeking behavior. For example, studies using rodent models indicated that the administration of D2 antagonists resulted in decreased dopamine release during reward tasks, highlighting the role of D2 receptors in mediating reward-related behaviors .
Case Studies
Case Study 1: Sulpiride Administration
In a controlled trial with 78 male participants, high doses of sulpiride (800 mg) were used to assess its effects on belief updating mechanisms influenced by genetic variations (Taq1a polymorphism). The results showed significant interactions between genetic predispositions and dopamine receptor blockade, emphasizing the complexity of dopaminergic modulation .
Case Study 2: Schizophrenia Treatment
A study involving 22 schizophrenia patients demonstrated that treatment with amisulpride (another D2 antagonist) resulted in improved fMRI responses related to reward processing, correlating with symptom alleviation. This underscores the potential for D2RA-1 in clinical settings where dopaminergic dysregulation is evident .
Data Table: Comparative Effects of Dopamine Antagonists
Compound | Mechanism | Affinity (IC50) | Clinical Application | Key Findings |
---|---|---|---|---|
Dopamine D2RA-1 | Negative Allosteric Modulator | Sub-mM | Potential Antipsychotic | Modulates dopamine release; affects cognition |
Sulpiride | Selective D2/D3 Antagonist | ~30% occupancy | Schizophrenia | Increases belief volatility; interacts with genetics |
Amisulpride | Selective D2 Antagonist | Varies | Schizophrenia | Improves reward processing; correlates with symptom improvement |
Properties
IUPAC Name |
N-cyclobutyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3S/c1-2-7-11-10(6-1)12-13(17-9-4-3-5-9)15-8-16-14(12)18-11/h8-9H,1-7H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUJDLRACOBTTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NC4CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.